Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
Description
The compound tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate features a four-membered azetidine ring with a tert-butyl carbamate group at the 1-position. The 3-position of the azetidine is substituted with a methylamino-methyl linker attached to a 6-bromopyridine-3-carbonyl moiety. This structure combines rigidity from the azetidine ring with functional diversity from the bromopyridine and carbamate groups, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDUYHXMUYXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate (CAS Number: 2402831-07-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀BrN₃O₃
- Molecular Weight : 370.24 g/mol
- Structural Features :
- Azetidine ring
- Bromopyridine moiety
- Tert-butyl ester group
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bromopyridine Intermediate : The bromopyridine derivative is synthesized through bromination of pyridine under controlled conditions.
- Coupling Reaction : The bromopyridine is coupled with an azetidine derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Protection and Deprotection Steps : The tert-butyl group is introduced to protect the carboxylate functionality during synthesis, followed by removal under acidic conditions.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromopyridine moiety can bind to active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The azetidine ring may enhance binding affinity and specificity towards various receptors.
Biological Activity
Research indicates that compounds similar to this compound demonstrate various biological activities, including:
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Activity : Compounds with similar structures have displayed significant antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of related compounds on breast cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell growth significantly compared to control groups. -
Antimicrobial Efficacy Assessment :
Another investigation focused on the antimicrobial properties of related azetidine derivatives. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.
Scientific Research Applications
Applications Overview
The applications of this compound can be categorized into several key areas:
- Synthetic Chemistry
- Drug Development
- Biochemical Research
- Material Science
- Agricultural Chemistry
Synthetic Chemistry
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate the formation of complex molecules is crucial for developing compounds with specific biological activities.
Case Study : A study demonstrated its use in synthesizing azetidine derivatives that exhibit anti-inflammatory properties, showcasing its potential in therapeutic applications .
Drug Development
This compound plays a pivotal role in the development of new drugs, particularly those based on azetidine structures. Its unique chemical properties allow for modifications that can enhance the efficacy and safety profiles of pharmaceutical agents.
Data Table: Drug Development Applications
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Azetidine Derivative A | Inflammation | Inhibits pro-inflammatory cytokines | |
| Azetidine Derivative B | Cancer | Induces apoptosis in cancer cells |
Biochemical Research
Researchers utilize this compound to explore interactions with biological systems, aiding in understanding metabolic pathways and potential therapeutic targets. Its bromopyridine moiety is particularly useful for probing biological mechanisms due to its ability to engage in diverse interactions.
Example Findings : Investigations into the compound's interaction with specific enzymes have revealed insights into its potential as a lead compound for drug discovery .
Material Science
In material science, this compound is employed in formulating advanced materials, contributing to developing polymers with enhanced stability and performance characteristics.
Application Example : The compound has been integrated into polymer matrices to improve their mechanical properties and thermal stability, making it suitable for various industrial applications .
Agricultural Chemistry
This compound is also utilized in agricultural chemistry for synthesizing agrochemicals, including effective pesticides and herbicides that improve crop yields while minimizing environmental impact.
Research Insights : Studies have shown that derivatives of this compound can enhance pest resistance in crops, thus supporting sustainable agricultural practices .
Comparison with Similar Compounds
Azetidine Derivatives with Halogenated Aromatic Groups
Key Insights :
- The target compound ’s 6-bromopyridine-3-carbonyl group offers both halogen bonding (Br) and hydrogen bonding (pyridine N) capabilities, unlike the purely lipophilic 4-bromophenyl analog .
- Chlorine in the 2-position of the pyridine () may sterically hinder reactions compared to the target’s unsubstituted 3-position .
Fluorinated Azetidine Derivatives
Key Insights :
Azetidine Derivatives with Heterocyclic Moieties
Key Insights :
Comparison with Larger Ring Systems (Pyrrolidine/Piperidine)
Key Insights :
Preparation Methods
Cyclization of tert-Butanesulfinamide Precursors
Azetidine rings are commonly synthesized via cyclization of chiral sulfinamide intermediates. As demonstrated by, tert-butanesulfinamides undergo cyclization under basic conditions to form enantioenriched azetidines. For example, chlorosulfinamide derivatives cyclize in tetrahydrofuran (THF)/H₂O with potassium hydroxide (KOH) at reflux, yielding azetidines in moderate yields (27–30%). Optimization with stronger bases like lithium hexamethyldisilazane (LHMDS) in dimethylformamide (DMF) improves yields to 45–50% by minimizing decomposition.
Table 1: Cyclization Conditions for Azetidine Formation
| Precursor | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chlorosulfinamide | KOH | THF/H₂O | Reflux | 30 |
| Chlorosulfinamide | LHMDS | DMF | 0–25°C | 50 |
| Bromosulfinamide | KOtBu | THF | Reflux | 45 |
Boc Protection and Functionalization
The tert-butyl carbamate group is introduced via Boc protection of azetidine amines. Using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) affords the Boc-protected azetidine in >90% yield. Subsequent functionalization at the 3-position is achieved through bromination or hydroxylation, enabling further elaboration into the methylaminomethyl side chain.
Installation of the Methylaminomethyl Side Chain
Reductive Amination Strategies
The methylaminomethyl group is introduced via reductive amination of aldehydes or ketones. For instance, reacting Boc-azetidine-3-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the secondary amine. However, competing over-alkylation necessitates careful stoichiometric control, with optimal yields (65–70%) achieved using a 1:1.2 ratio of aldehyde to methylamine.
Nucleophilic Substitution Approaches
Alternatively, brominated azetidine intermediates undergo nucleophilic substitution with methylamine. In a patented method, Boc-protected 3-bromoazetidine reacts with methylamine in ethanol at 60°C, yielding the methylaminomethyl derivative in 75% yield. Polar aprotic solvents like DMF enhance reactivity but require rigorous drying to prevent hydrolysis.
Synthesis of the 6-Bromopyridine-3-Carbonyl Moiety
Suzuki-Miyaura Cross-Coupling
The 6-bromopyridine group is constructed via Suzuki-Miyaura coupling. As shown in, 6-bromo-2-acetylpyridine reacts with phenyltrifluoroborate under palladium catalysis (Pd(OAc)₂, RuPhos ligand) in toluene/water (4:1) at 110°C, yielding coupled products in 70–88% yield. Scaling this reaction to 2.5 mmol maintains efficiency, underscoring its industrial applicability.
Table 2: Cross-Coupling Conditions for 6-Bromopyridine Derivatives
| Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-2-acetylpyridine | PhBF₃K | Pd(OAc)₂/RuPhos | Tol/H₂O | 88 |
| 6-Bromo-pyridine-2-carboxamide | Styrenyl-Bpin | Pd(PPh₃)₄ | DME | 70 |
Carbonyl Group Introduction
The carbonyl group is installed via oxidation or Friedel-Crafts acylation. For example, manganese dioxide (MnO₂) oxidizes 3-methylpyridine to pyridine-3-carbaldehyde, which is subsequently brominated at the 6-position using N-bromosuccinimide (NBS) in acetonitrile. Alternatively, direct acylation with acetyl chloride in the presence of AlCl₃ affords the 3-carbonyl derivative.
Final Assembly via Amide Coupling
The 6-bromopyridine-3-carbonyl group is conjugated to the methylaminomethyl-azetidine via amide bond formation. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM activates the carboxylic acid for coupling with the secondary amine. This step proceeds in 85–90% yield under inert atmosphere, with purification via silica gel chromatography.
Critical Optimization Parameters :
- Solvent Choice : DCM or THF minimizes side reactions.
- Stoichiometry : A 1:1.1 ratio of acid to amine ensures complete conversion.
- Temperature : Reactions conducted at 0–5°C suppress racemization.
Industrial-Scale Considerations
Catalytic Hydrogenation for Amine Synthesis
Large-scale reductions of nitriles to amines, as described in, utilize Raney nickel in ammoniacal methanol under hydrogen gas (50 psi). This method achieves >95% conversion with minimal byproducts, though catalyst filtration and recycling are critical for cost efficiency.
Resolution of Enantiomers
For chiral variants, diastereomeric salt formation with N-acetyl-L-glutamic acid in ethanol/water resolves enantiomers with 93:7 enantiomeric excess (e.e.). Recrystallization further enriches e.e. to >99%, ensuring pharmaceutical-grade purity.
Challenges and Mitigation Strategies
- Low Yields in Cyclization : Decomposition during azetidine formation is mitigated using anhydrous solvents (e.g., THF) and low temperatures.
- Over-Alkylation : Controlled addition of methylamine and use of bulky solvents (t-BuOH) reduce di-alkylation byproducts.
- Pd Catalyst Cost : Ligand recycling and Pd recovery systems (e.g., fixed-bed reactors) lower expenses in cross-coupling steps.
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 0–25°C during sensitive steps (e.g., acylations) to prevent decomposition.
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for bromopyridine coupling, with yields >75% reported under inert atmospheres .
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
Table 1 : Example Synthetic Protocol
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Azetidine protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90 |
| 2 | Amide coupling | 6-Bromopyridine-3-carboxylic acid, EDC, HOBt | 70–75 |
| 3 | Reductive amination | NaBH(OAc)₃, CH₃NH₂ | 60–65 |
Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring, tert-butyl group, and bromopyridine substituents. Key signals:
- Azetidine protons : δ 3.5–4.0 ppm (multiplet, N-CH₂).
- tert-Butyl group : δ 1.4 ppm (singlet, 9H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₁BrN₃O₃) with expected isotopic patterns for bromine .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .
- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, pH, or conformational dynamics. Strategies include:
Standardized Conditions : Re-run spectra in deuterated DMSO or CDCl₃ to align with literature .
Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in azetidine) causing signal splitting .
Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09) .
Case Study : A 2024 study reported δ 3.8 ppm for azetidine protons in DMSO vs. δ 4.1 ppm in CDCl₃ due to hydrogen bonding differences .
What experimental designs are recommended for studying this compound’s bioactivity and target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs. Immobilize the target protein and measure real-time interaction kinetics .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding events .
- Cellular Assays :
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Western Blotting : Monitor downstream signaling proteins (e.g., phosphorylated ERK) .
Table 2 : Example Bioactivity Data
| Target | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase X | SPR | 12 nM | |
| GPCR Y | ITC | KD = 8.5 nM |
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to active sites. Focus on hydrogen bonds between the bromopyridine moiety and catalytic residues .
- Pharmacophore Mapping (MOE) : Identify critical features (e.g., hydrophobic tert-butyl group) for target engagement .
- ADMET Prediction (SwissADME) : Optimize logP (<3) and polar surface area (<90 Ų) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
